

Amine-Reactive Labeling of Biomolecules with Sulfo-QSY21-NHS: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo-QSY21-NHS

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Introduction

This document provides detailed application notes and protocols for the covalent labeling of biomolecules, such as proteins and antibodies, with the amine-reactive quencher, **Sulfo-QSY21-NHS** ester. Sulfo-QSY21 is a non-fluorescent chromophore that functions as an efficient dark quencher for a broad range of fluorophores, particularly those emitting in the red to near-infrared (NIR) region.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward formation of stable amide bonds with primary amines present on the surface of biomolecules, most commonly the ϵ -amino group of lysine residues.[3] The inclusion of a sulfo group enhances the water solubility of the quencher, facilitating its use in aqueous buffer systems commonly employed for biological molecules. This labeling strategy is pivotal in the development of various assays, including Förster Resonance Energy Transfer (FRET)-based probes for detecting enzymatic activity or molecular binding events.

Properties of Sulfo-QSY21-NHS

A thorough understanding of the spectral properties of Sulfo-QSY21 is crucial for its effective application. The key quantitative data for **Sulfo-QSY21-NHS** is summarized in the table below.

Property	Value	Reference
Maximum Absorption (λ_{max})	~660-661 nm	[1] [4]
Molar Extinction Coefficient (ϵ) at λ_{max}	~90,000 $\text{cm}^{-1}\text{M}^{-1}$	
Correction Factor (CF_{280})	0.32	
Optimal Quenching Range	580 - 680 nm	

Experimental Protocols

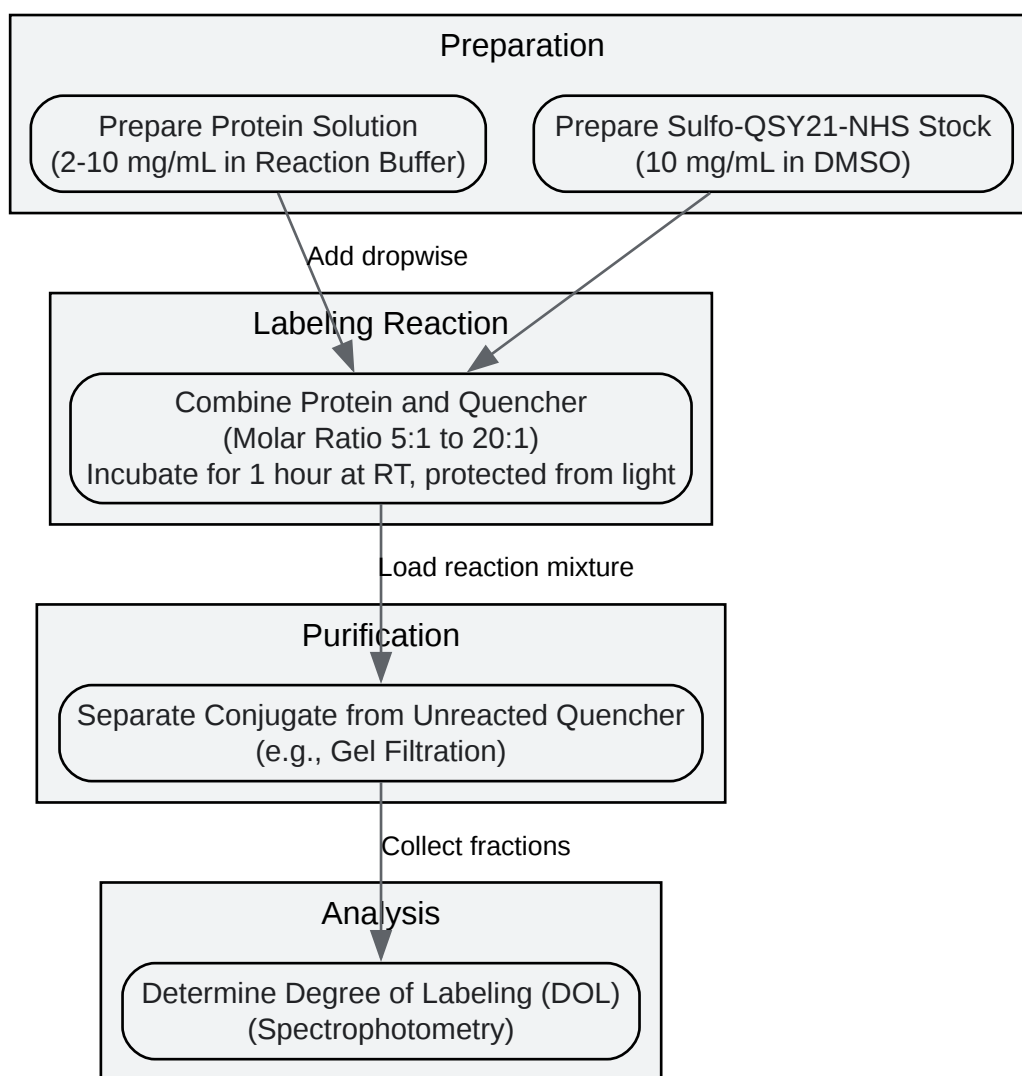
Protocol 1: General Amine-Reactive Labeling of Proteins (e.g., IgG Antibodies)

This protocol outlines the fundamental steps for labeling proteins with **Sulfo-QSY21-NHS**.

Materials:

- Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
- **Sulfo-QSY21-NHS** ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Workflow for Protein Labeling with **Sulfo-QSY21-NHS**:



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Caption: Experimental workflow for labeling proteins with **Sulfo-QSY21-NHS**.

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the labeling reaction.
- Prepare the **Sulfo-QSY21-NHS** Stock Solution:

- Immediately before use, dissolve the **Sulfo-QSY21-NHS** ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Perform the Labeling Reaction:
 - Calculate the required volume of the **Sulfo-QSY21-NHS** stock solution to achieve the desired molar ratio of quencher to protein. A starting point of a 10:1 to 15:1 molar ratio is recommended.
 - While gently vortexing, add the **Sulfo-QSY21-NHS** stock solution dropwise to the protein solution.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purify the Conjugate:
 - Separate the labeled protein from unreacted **Sulfo-QSY21-NHS** and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

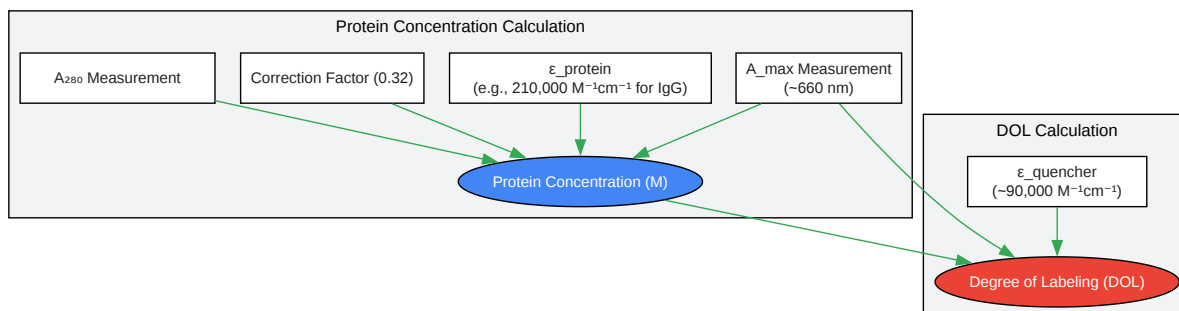
The Degree of Labeling (DOL) is the average number of quencher molecules conjugated to each protein molecule. It is a critical parameter for ensuring the reproducibility of assays.

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the maximum absorbance of Sulfo-QSY21 (~660 nm, A_{max}).
- Calculate the DOL:

- The concentration of the protein is calculated using the following formula: Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - A_{280} : Absorbance of the conjugate at 280 nm.
 - A_{max} : Absorbance of the conjugate at ~660 nm.
 - CF_{280} : Correction factor for the absorbance of Sulfo-QSY21 at 280 nm (0.32).
 - $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- The DOL is then calculated as: $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{quencher}} \times \text{Protein Concentration (M)})$
 - $\epsilon_{\text{quencher}}$: Molar extinction coefficient of Sulfo-QSY21 at its λ_{max} (~90,000 $\text{M}^{-1}\text{cm}^{-1}$).

Logical Relationship for DOL Calculation:



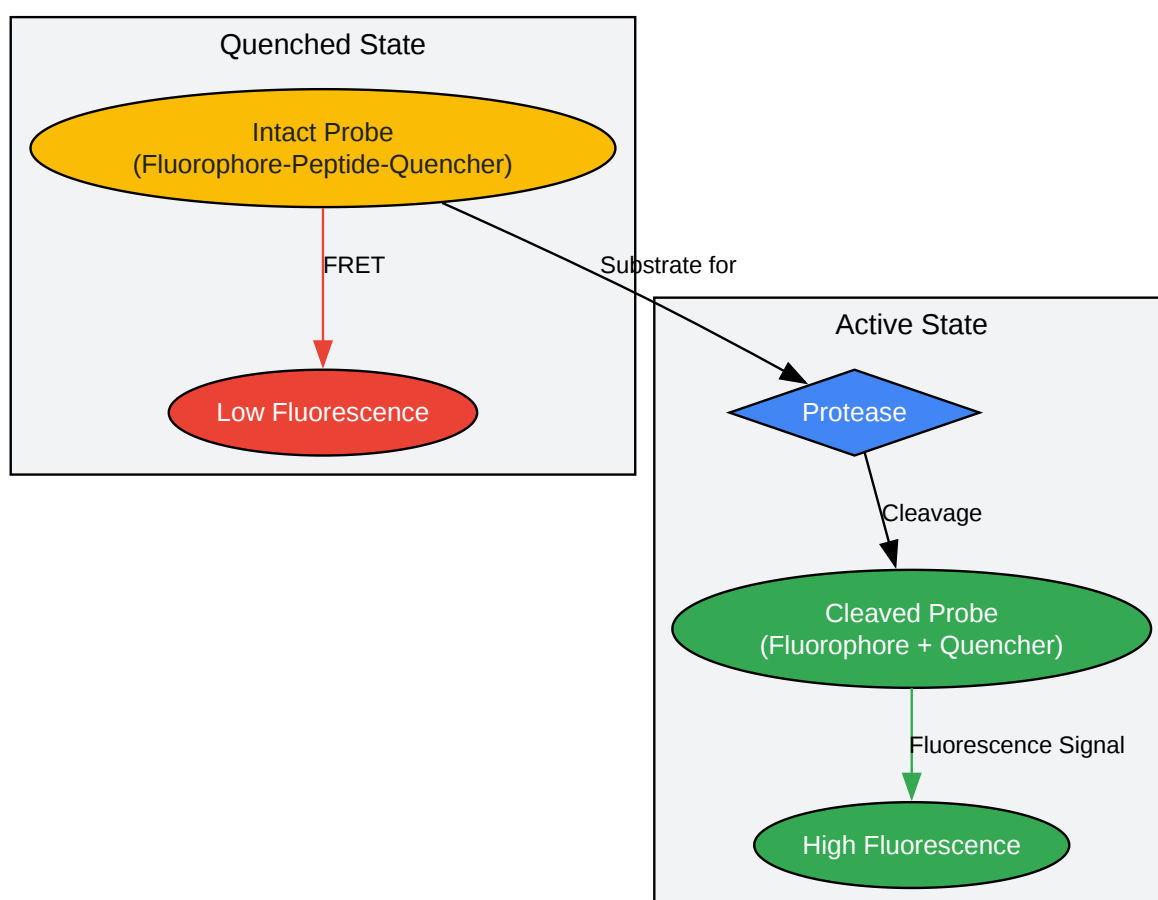
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Caption: Logical flow for calculating the Degree of Labeling (DOL).

Applications

The primary application of **Sulfo-QSY21-NHS** is in the creation of FRET-based probes. In a typical design, a fluorescent donor molecule and the Sulfo-QSY21 quencher are attached to a substrate (e.g., a peptide). In the intact probe, the proximity of the donor and quencher leads to efficient quenching of the donor's fluorescence. Upon enzymatic cleavage of the substrate, the donor and quencher are separated, leading to an increase in fluorescence.

Signaling Pathway of a FRET-based Protease Assay:



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Caption: Signaling mechanism of a FRET-based protease assay using a quencher.

Data Summary

Parameter	Recommended Value/Range
Protein Concentration for Labeling	2 - 10 mg/mL
Sulfo-QSY21-NHS Stock Concentration	10 mg/mL in anhydrous DMSO
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3 - 8.5
Molar Ratio (Quencher:Protein)	5:1 to 20:1
Reaction Time	1 hour at Room Temperature
Purification Method	Gel Filtration (e.g., Sephadex G-25)

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Low protein concentration- Inactive Sulfo-QSY21-NHS (hydrolyzed)- Incorrect buffer pH- Presence of primary amines in the buffer	- Concentrate the protein- Use fresh, anhydrous DMSO and a new vial of quencher- Ensure the reaction buffer pH is between 8.3 and 8.5- Perform buffer exchange to an amine-free buffer
High DOL	- High molar excess of quencher	- Reduce the molar ratio of quencher to protein in the labeling reaction
Precipitation of Protein	- High concentration of organic solvent (DMSO)- Protein instability at reaction pH	- Ensure DMSO volume is less than 10% of the total reaction volume- Optimize the reaction buffer conditions for your specific protein

For further inquiries, please consult the manufacturer's specifications for your specific **Sulfo-QSY21-NHS** product.

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